molecular formula C12H10ClFN4O B2961842 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline CAS No. 1375224-97-7

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline

Cat. No. B2961842
CAS RN: 1375224-97-7
M. Wt: 280.69
InChI Key: LZLMOHPGAPFAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical intermediate. This compound is also known as EF24 and has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. The synthesis, mechanism of action, and physiological effects of EF24 have been extensively studied in recent years.

Mechanism of Action

The mechanism of action of EF24 involves the activation of the Nrf2-Keap1 pathway, which regulates cellular defense mechanisms against oxidative stress. EF24 has been found to activate Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 and glutathione peroxidase. This results in the reduction of oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
EF24 has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and immune responses. EF24 has also been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. In addition, EF24 has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of EF24 is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy with low toxicity to normal cells. However, EF24 has limited solubility in water, which can pose challenges for its use in experiments. Additionally, the mechanism of action of EF24 is complex and not fully understood, which requires further investigation.

Future Directions

There are several future directions for research on EF24. One area of focus is the development of more efficient synthesis methods to increase yield and purity. Another area of focus is the optimization of EF24 for use in combination therapy with chemotherapy and radiation therapy. Further investigation is also needed to fully understand the mechanism of action of EF24 and its potential applications in other areas of medicine, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of 3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline involves the reaction of 3-ethyl-5-methyl-1,2,4-oxadiazole with 4-fluoroaniline in the presence of a chlorinating agent such as thionyl chloride. The resulting intermediate is then reacted with cyanide ion to obtain the final product. This process has been optimized for high yield and purity in recent studies.

Scientific Research Applications

EF24 has been found to have potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. EF24 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN4O/c1-2-11-16-12(19-17-11)6-18(7-15)8-3-4-10(14)9(13)5-8/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLMOHPGAPFAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN(C#N)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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